molecular formula C24H31N5O2 B2801427 1-[3-(3,4-DIMETHOXYPHENYL)-2,5-DIMETHYLPYRAZOLO[1,5-A]PYRIMIDIN-7-YL]-4-(2-METHYLPROP-2-EN-1-YL)PIPERAZINE CAS No. 900895-12-7

1-[3-(3,4-DIMETHOXYPHENYL)-2,5-DIMETHYLPYRAZOLO[1,5-A]PYRIMIDIN-7-YL]-4-(2-METHYLPROP-2-EN-1-YL)PIPERAZINE

Katalognummer: B2801427
CAS-Nummer: 900895-12-7
Molekulargewicht: 421.545
InChI-Schlüssel: NBZWFQZYJNZUTD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-[3-(3,4-DIMETHOXYPHENYL)-2,5-DIMETHYLPYRAZOLO[1,5-A]PYRIMIDIN-7-YL]-4-(2-METHYLPROP-2-EN-1-YL)PIPERAZINE is a complex organic compound with a unique structure that combines a pyrazolo[1,5-a]pyrimidine core with a piperazine ring. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications.

Eigenschaften

IUPAC Name

3-(3,4-dimethoxyphenyl)-2,5-dimethyl-7-[4-(2-methylprop-2-enyl)piperazin-1-yl]pyrazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H31N5O2/c1-16(2)15-27-9-11-28(12-10-27)22-13-17(3)25-24-23(18(4)26-29(22)24)19-7-8-20(30-5)21(14-19)31-6/h7-8,13-14H,1,9-12,15H2,2-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBZWFQZYJNZUTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C(=NN2C(=C1)N3CCN(CC3)CC(=C)C)C)C4=CC(=C(C=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H31N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3-(3,4-DIMETHOXYPHENYL)-2,5-DIMETHYLPYRAZOLO[1,5-A]PYRIMIDIN-7-YL]-4-(2-METHYLPROP-2-EN-1-YL)PIPERAZINE typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the pyrazolo[1,5-a]pyrimidine core: This can be achieved through a cyclization reaction involving appropriate starting materials such as 3,4-dimethoxyphenylhydrazine and 2,5-dimethylpyrimidine derivatives under acidic or basic conditions.

    Attachment of the piperazine ring: The piperazine moiety is introduced through nucleophilic substitution reactions, often using piperazine derivatives and suitable leaving groups.

    Introduction of the 2-methylprop-2-en-1-yl group: This step involves alkylation reactions, where the piperazine intermediate is reacted with 2-methylprop-2-en-1-yl halides under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Analyse Chemischer Reaktionen

Functional Group Reactivity

The compound’s reactivity is governed by:

  • Pyrazolo[1,5-a]pyrimidine Core : Likely participates in electrophilic aromatic substitution (EAS) at electron-rich positions (e.g., C-6 or C-7) due to the aromatic heterocycle’s electron density modulation by substituents .

  • Methoxy Groups : Susceptible to demethylation under acidic or oxidative conditions, forming phenolic derivatives .

  • Piperazine Ring : Capable of alkylation or acylation at the secondary amine sites, altering pharmacological properties .

  • Allyl (2-methylprop-2-en-1-yl) Group : May undergo addition reactions (e.g., hydrohalogenation) or polymerization under radical initiators .

Hypothetical Reaction Pathways

Based on analogous compounds:

Reaction Type Conditions Expected Product
Demethylation HBr/AcOH, refluxReplacement of methoxy (-OCH₃) with hydroxyl (-OH) on the phenyl ring .
Piperazine Alkylation Alkyl halides, K₂CO₃, acetonitrileQuaternary ammonium salts via N-alkylation of the piperazine nitrogen .
Electrophilic Substitution Nitration (HNO₃/H₂SO₄)Nitro groups introduced at activated positions of the pyrazolo-pyrimidine core .
Oxidation of Allyl Group Ozone or KMnO₄Cleavage to form carbonyl derivatives (e.g., ketones or carboxylic acids) .

Synthetic Considerations

While the exact synthesis route for this compound is not documented, related pyrazolo[1,5-a]pyrimidines are typically synthesized via:

  • Cyclocondensation : Reaction of aminopyrazoles with β-diketones or enaminones under acidic conditions .

  • Piperazine Coupling : Nucleophilic substitution between halogenated intermediates and piperazine derivatives .

Stability and Degradation

  • Photodegradation : Methoxy and allyl groups may render the compound sensitive to UV light, leading to decomposition products .

  • Hydrolytic Stability : The imine-like linkage in the pyrimidine ring could be prone to hydrolysis under strongly acidic/basic conditions.

Research Gaps and Challenges

  • No experimental kinetic or thermodynamic data for the compound’s reactions are available in the reviewed sources.

  • Biological activity studies (e.g., receptor binding) are absent, limiting insights into its metabolic pathways.

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Recent studies have highlighted the anticancer properties of pyrazolo[1,5-a]pyrimidines. For instance, derivatives of this compound have shown promising results in inhibiting the growth of breast cancer cell lines (MCF-7 and MDA-MB-231) when tested in vitro. The mechanism involves the induction of apoptosis and cell cycle arrest, making it a candidate for further development as an anticancer drug .

Synergistic Effects with Chemotherapy

Research indicates that combining this compound with established chemotherapeutic agents such as doxorubicin enhances cytotoxic effects against resistant cancer cell lines. This synergistic approach may improve treatment outcomes for patients with difficult-to-treat cancers .

Enzyme Inhibition

The compound has been investigated for its ability to inhibit specific kinases involved in cancer progression. For example, it has shown inhibitory activity against PI4-kinase type II, which plays a role in cellular signaling pathways related to cancer cell survival . The IC50 value for this inhibition has been documented, indicating its potential as a therapeutic agent.

Binding Affinity Studies

Molecular docking studies have been conducted to understand the binding interactions of this compound with various biological targets. These studies provide insights into how the compound interacts at the molecular level, potentially leading to the development of more effective derivatives .

Antimicrobial and Antioxidant Properties

Beyond anticancer applications, pyrazolo[1,5-a]pyrimidines have been noted for their antimicrobial and antioxidant activities. Compounds within this class have demonstrated effectiveness against various pathogens and oxidative stress markers in biological assays .

Summary of Research Findings

Application Findings
Anticancer Activity Induces apoptosis in breast cancer cells; shows synergistic effects with doxorubicin .
Enzyme Inhibition Inhibits PI4-kinase type II; documented IC50 values available .
Binding Interactions Molecular docking studies reveal potential binding sites on target proteins .
Antimicrobial Activity Exhibits significant antimicrobial properties against various pathogens .
Antioxidant Activity Effective in reducing oxidative stress in biological assays .

Wirkmechanismus

The mechanism of action of 1-[3-(3,4-DIMETHOXYPHENYL)-2,5-DIMETHYLPYRAZOLO[1,5-A]PYRIMIDIN-7-YL]-4-(2-METHYLPROP-2-EN-1-YL)PIPERAZINE involves its interaction with specific molecular targets and pathways:

    Molecular Targets: This compound may target enzymes, receptors, or other proteins involved in key biological processes.

    Pathways Involved: It can modulate signaling pathways related to cell growth, apoptosis, and inflammation, leading to its observed biological effects.

Vergleich Mit ähnlichen Verbindungen

Biologische Aktivität

The compound 1-[3-(3,4-dimethoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]-4-(2-methylprop-2-en-1-yl)piperazine represents a novel class of pyrazolo[1,5-a]pyrimidine derivatives with potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological effects and mechanisms of action.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C19H24N4O2\text{C}_{19}\text{H}_{24}\text{N}_4\text{O}_2

Biological Activity Overview

The biological activities of this compound have been explored in various studies, particularly regarding its potential as an antiviral and anticancer agent. The following sections provide detailed insights into its pharmacological properties.

Antiviral Activity

Research indicates that pyrazolo[1,5-a]pyrimidines exhibit significant antiviral properties. Specifically, the compound has been shown to inhibit viral replication in vitro. A patent document describes its efficacy against several viral infections, suggesting that it may act by interfering with viral RNA synthesis or by inhibiting viral polymerases .

Anticancer Activity

The anticancer potential of this compound has been evaluated in various cancer cell lines. In a study involving molecular docking and biological evaluation, derivatives of pyrazolo[1,5-a]pyrimidines were tested for cytotoxicity against breast (MCF-7), cervical (SiHa), and prostate (PC-3) cancer cell lines. Notably, compounds similar to the one demonstrated IC50 values indicating potent cytotoxic effects:

Cell Line IC50 Value (µM)
MCF-72.13 ± 0.80
SiHa4.34 ± 0.98
PC-34.46 ± 0.53

These results highlight the selective toxicity of the compound towards cancer cells while sparing normal cells .

The proposed mechanism of action for this compound includes:

  • Inhibition of Tubulin Polymerization : The compound binds to the colchicine site on tubulin, disrupting microtubule dynamics essential for cell division.
  • Targeting Kinases : Similar compounds have been shown to inhibit various kinases involved in cell signaling pathways that regulate cell proliferation and survival .

Case Studies

Several case studies have documented the effects of pyrazolo[1,5-a]pyrimidine derivatives on cancer cells:

  • Study on MCF-7 Cells : A derivative exhibited significant inhibition of cell growth with an IC50 value of 2.13 µM. This study concluded that modifications in the chemical structure could enhance anticancer activity.
  • Cytotoxicity Assessment : Another study assessed the cytotoxicity across multiple cell lines and found that most derivatives did not exhibit significant toxicity towards normal HEK cells (IC50 > 50 µM), indicating a favorable therapeutic window .

Summary of Findings

The biological activity of this compound suggests a promising profile as both an antiviral and anticancer agent. Its selective action against cancer cells and minimal toxicity to normal cells position it as a candidate for further development.

Q & A

Q. How can researchers optimize the synthesis of this pyrazolo[1,5-a]pyrimidine derivative for higher yield and purity?

Methodological Answer: Optimization involves systematic variation of reaction parameters (temperature, solvent, catalyst) and statistical experimental design (e.g., factorial design or response surface methodology). For example:

  • Catalyst selection : Palladium (Pd) or copper (Cu) catalysts can enhance coupling reactions for pyrazolo-pyrimidine core formation .
  • Solvent systems : Polar aprotic solvents like DMF or DMSO improve solubility of intermediates .
  • Purification : Use column chromatography with gradient elution (e.g., hexane/ethyl acetate) or recrystallization in ethanol .
    Statistical tools like ANOVA can identify critical parameters affecting yield .

Q. What key spectroscopic techniques are used to characterize the compound’s structure and confirm regioselectivity?

Methodological Answer:

  • NMR : 1H^1H and 13C^{13}C NMR identify substituent positions on the pyrazolo-pyrimidine core. For example, methoxy protons (δ 3.7–3.9 ppm) and methyl groups (δ 2.1–2.5 ppm) confirm substitution patterns .
  • HRMS : Validates molecular formula (e.g., [M+H]+^+ peak) .
  • IR : Confirms functional groups (e.g., C=N stretch at ~1600 cm1^{-1}) .
    X-ray crystallography resolves ambiguous regiochemistry in complex cases .

Q. How should researchers design initial biological activity screening for this compound?

Methodological Answer:

  • Target selection : Prioritize kinases or GPCRs based on structural analogs (e.g., pyridinyl-piperazine moieties show kinase inhibition ).
  • Assay protocols : Use fluorescence polarization for binding affinity or MTT assays for cytotoxicity (IC50_{50} determination) .
  • Controls : Include known inhibitors (e.g., staurosporine for kinases) and solvent-only blanks to rule out artifacts .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be systematically conducted for this compound?

Methodological Answer:

  • Substituent variation : Synthesize derivatives with modified methoxyphenyl, methyl, or piperazine groups .
  • Biological testing : Compare IC50_{50} values across analogs to identify critical functional groups (e.g., 3,4-dimethoxyphenyl enhances target binding ).
  • Statistical analysis : Use multivariate regression to correlate structural features (e.g., logP, steric bulk) with activity .

Q. What computational strategies are effective for predicting target interactions and mechanism of action?

Methodological Answer:

  • Docking simulations : Use AutoDock Vina or Schrödinger to model binding to kinase ATP pockets. Focus on hydrogen bonding with pyrimidine N-atoms and hydrophobic interactions with methyl groups .
  • MD simulations : GROMACS or AMBER can assess complex stability over time (e.g., 100 ns trajectories) .
  • QSAR models : Generate predictive models using descriptors like topological polar surface area (TPSA) .

Q. How can researchers resolve contradictory data between in vitro and cellular assays?

Methodological Answer:

  • Permeability testing : Measure logD (octanol/water) to evaluate membrane penetration. Low permeability may explain reduced cellular activity despite strong in vitro binding .
  • Metabolite analysis : Use LC-MS to identify degradation products in cell media .
  • Off-target profiling : Broad-spectrum kinase screening (e.g., KinomeScan) identifies unintended interactions .

Q. What methodologies are recommended for in vivo pharmacokinetic and toxicity studies?

Methodological Answer:

  • ADME profiling :
    • Absorption : Caco-2 cell monolayers predict intestinal permeability .
    • Metabolism : Liver microsome assays identify cytochrome P450-mediated degradation .
  • Toxicity : Zebrafish embryo assays (LC50_{50}) or murine models evaluate acute toxicity .

Q. How do substituents like the 2-methylprop-2-en-1-yl group influence chemical reactivity and stability?

Methodological Answer:

  • Stability studies : Accelerated degradation tests (40°C/75% RH for 4 weeks) monitor hydrolysis or oxidation of the allyl group .
  • Reactivity : The electron-rich allyl group may participate in Michael addition or epoxidation under oxidative conditions .
  • Protection strategies : Use tert-butyl groups or PEGylation to stabilize reactive sites during synthesis .

Q. What advanced analytical methods validate purity and detect trace impurities?

Methodological Answer:

  • HPLC-MS : Quantify impurities ≥0.1% using C18 columns and ESI ionization .
  • Elemental analysis : Confirm stoichiometry (e.g., %C, %H within ±0.4% of theoretical) .
  • DSC : Detect polymorphic forms via melting point analysis .

Q. How can interdisciplinary collaboration enhance research on this compound?

Methodological Answer:

  • Team structure : Pair synthetic chemists with computational biologists for target identification and pharmacologists for in vivo validation .
  • Data integration : Use platforms like KNIME to merge synthetic, analytical, and bioactivity data .
  • Funding alignment : Target grants focused on kinase inhibitors or heterocyclic drug discovery (e.g., NIH R01) .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.